N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide
Description
Historical Development of Pyridazine-Sulfonamide Hybrid Molecules
The integration of pyridazine and sulfonamide motifs in drug design represents a strategic evolution in medicinal chemistry. Sulfonamides, first recognized for their antibacterial properties with the 1932 discovery of Prontosil, laid the foundation for synthetic antibiotic development. The sulfonamide group (–SO₂NH₂) became a cornerstone in drug discovery due to its versatility in forming hydrogen bonds and interacting with biological targets. By the mid-20th century, researchers began exploring sulfonamide derivatives for non-antibiotic applications, including carbonic anhydrase inhibition and antiviral activity.
The introduction of pyridazine—a six-membered aromatic ring with two adjacent nitrogen atoms—into sulfonamide frameworks emerged in the 21st century as a strategy to enhance target selectivity and metabolic stability. For example, phenylpyridazine-tethered sulfonamides demonstrated subnanomolar inhibition of carbonic anhydrase II (CA II), a target for glaucoma therapy. Concurrently, pyridazine-sulfonamide hybrids like 6b (N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide derivative) showed sub-micromolar activity against SARS-CoV-2 main protease (Mpro), highlighting their therapeutic potential.
Table 1: Evolution of Key Pyridazine-Sulfonamide Hybrids
Significance in Medicinal Chemistry Research
Pyridazine-sulfonamide hybrids occupy a critical niche due to their dual capacity for hydrogen bonding (via sulfonamide) and π-π stacking (via pyridazine). This synergy enables precise interactions with enzymatic active sites:
- Carbonic anhydrase inhibition : The sulfonamide group coordinates with zinc ions in CA II, while pyridazine optimizes hydrophobic pocket interactions.
- Antiviral activity : Hybrids like 6b inhibit SARS-CoV-2 Mpro by forming hydrogen bonds with catalytic dyad residues (His41 and Cys145) and van der Waals contacts with S1/S2 subsites.
- Anticancer potential : 2-Phenylimidazo-pyridazine sulfonamides disrupt tubulin polymerization and kinase signaling pathways.
The methoxy group at position 6 of the pyridazine ring (as in N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide) enhances metabolic stability by reducing oxidative deamination, a common limitation of early sulfonamide antibiotics.
Conceptual Framework and Research Objectives
The design of this compound integrates three pharmacophoric elements:
- Pyridazine core : Serves as a rigid scaffold to preorganize the molecule for target binding.
- Sulfonamide group : Engages in hydrogen bonding with catalytic residues (e.g., CA II’s Thr199).
- 3-Nitrobenzene moiety : Introduces electron-withdrawing effects to modulate electronic distribution and enhance binding affinity.
Current research objectives focus on:
- Structure-activity relationship (SAR) optimization : Systematic variation of substituents at the phenyl and pyridazine rings to improve potency (e.g., replacing nitro with cyano groups).
- Target diversification : Evaluating activity against understudied enzymes like histone deacetylases (HDACs) and tyrosine phosphatases.
- Computational validation : Molecular dynamics simulations to quantify binding stability, as demonstrated for analogous compounds showing RMSD < 2.0 Å over 100-ns trajectories.
Properties
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S/c1-26-17-9-8-16(18-19-17)12-4-2-5-13(10-12)20-27(24,25)15-7-3-6-14(11-15)21(22)23/h2-11,20H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITBUGDKJQTQSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide typically involves the reaction of 3-amino-6-methoxypyridazine with 3-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Modified Substituents
Key Analogs :
Structural Insights :
- Methoxy vs.
- Nitro vs. Chloro Sulfonamide : The nitro group in the target compound may enhance electrophilic reactivity, favoring interactions with nucleophilic residues in target proteins, whereas the chloro substituent in the analog (C₁₇H₁₄ClN₃O₃S) offers a smaller, less polar alternative .
Functional Analogues in Therapeutic Contexts
- TAK-385 (Relugolix Precursor): A structurally complex analog (C₂₉H₂₈F₂N₆O₄S₂) containing a 6-methoxypyridazin-3-yl group, a thieno-pyrimidine core, and a difluorobenzyl substituent. TAK-385 is a potent non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor, with oral bioavailability and clinical efficacy in prostate cancer . Unlike the target compound, TAK-385’s activity relies on multi-ring systems and tertiary amine groups for receptor binding .
- 1-(1-Adamantyl)-3-(4-(N-(6-Methoxypyridazin-3-yl)benzenesulfonamide))urea : This urea derivative (C₂₂H₂₆N₅O₄S) demonstrated anti-tuberculosis activity in vitro, highlighting the role of the methoxypyridazine-sulfonamide scaffold in antimicrobial design. The adamantyl group may enhance membrane penetration .
Anticancer Potential
- The nitro group in the target compound may similarly influence redox-sensitive pathways.
- TAK-385 : Achieves androgen deprivation by blocking GnRH receptors, reducing testosterone levels in prostate cancer patients .
Antimicrobial Activity
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features several functional groups that contribute to its biological activity:
- Methoxy Group : Enhances lipophilicity and may influence receptor binding.
- Pyridazine Ring : Known for its role in various pharmacological activities.
- Nitro Group : Often associated with bioactivity, particularly in anticancer agents.
- Sulfonamide Group : Contributes to the compound’s solubility and potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of nitro-containing compounds, including this compound. The mechanism of action is believed to involve:
- Reduction of the Nitro Group : This process generates reactive intermediates that can interact with cellular components, particularly DNA.
- Induction of Apoptosis : Similar compounds have been shown to disrupt cellular signaling pathways, leading to programmed cell death.
- Oxidative Stress : The generation of reactive oxygen species (ROS) may contribute to cytotoxic effects against cancer cells.
Table 1: Anticancer Activity Comparison
| Compound Name | Mechanism of Action | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | DNA interaction, apoptosis | TBD | Current Study |
| Nitro Compound A | ROS generation | TBD | |
| Nitro Compound B | Enzyme inhibition | TBD |
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may act as an enzyme inhibitor or receptor antagonist, similar to other sulfonamides and nitroaromatics. Potential targets include:
- Enzymes Involved in DNA Repair : Inhibition may lead to increased sensitivity of cancer cells to chemotherapeutic agents.
- Cell Surface Receptors : Interaction may modulate signaling pathways critical for cell survival and proliferation.
Future Directions
Further research is essential to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future investigation include:
- In Vivo Studies : Assessing efficacy and safety in animal models.
- Mechanistic Studies : Detailed analysis of molecular interactions and pathways affected by the compound.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.
Q & A
Basic: What synthetic strategies are recommended for N-[3-(6-methoxypyridazinyl)phenyl]-3-nitrobenzenesulfonamide, and how can its purity be optimized?
Methodological Answer:
The synthesis typically involves sequential coupling and sulfonamide bond formation. A key intermediate, 3-(6-methoxypyridazin-3-yl)aniline, can be prepared via Suzuki-Miyaura cross-coupling between 3-bromoaniline and 6-methoxypyridazine-3-boronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) . Subsequent sulfonylation with 3-nitrobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C yields the target compound.
Purity Optimization:
- Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates.
- Recrystallize the final product from ethanol/water (3:1) to achieve >95% purity, as confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Basic: Which analytical techniques are critical for confirming the structural integrity of this sulfonamide derivative?
Methodological Answer:
- ¹H/¹³C NMR: Key signals include the methoxy group (δ ~3.85 ppm, singlet) and aromatic protons from the pyridazine (δ 6.02–8.66 ppm). The sulfonamide NH proton appears as a broad singlet at δ ~8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS): ESI-HRMS in negative mode should match the calculated [M-H]⁻ ion (e.g., m/z 456.1706 for C₂₂H₂₆N₅O₄S) .
- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages must align with theoretical values within ±0.3%.
Basic: What in vitro assays are suitable for preliminary evaluation of its cytotoxic activity?
Methodological Answer:
- Cell Viability: Use the Cell Counting Kit-8 (CCK-8) assay on cancer cell lines (e.g., DU145 or PC3 prostate cancer cells) at concentrations of 0.75–15 µM. Calculate IC₅₀ values using nonlinear regression .
- Apoptosis Induction: Perform Annexin V-FITC/propidium iodide staining followed by flow cytometry. A 5.6 µM dose should increase apoptosis rates to ~60% in responsive cell lines .
- Caspase Activation: Confirm via Western blot for cleaved caspase-3 and caspase-9, with β-actin as a loading control .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Core Modifications:
- Biological Testing:
Advanced: How should contradictory cytotoxicity data between assays or cell lines be resolved?
Methodological Answer:
- Dose-Response Validation: Repeat assays with extended concentration ranges (e.g., 0.1–100 µM) and calculate Hill slopes to confirm potency trends.
- Orthogonal Assays: Supplement CCK-8 data with clonogenic survival assays or real-time cell analysis (RTCA) to rule out false positives .
- Mechanistic Profiling: Perform transcriptomics (RNA-seq) on treated vs. untreated cells to identify off-target pathways (e.g., cofilin-1 upregulation in ).
Advanced: What methodologies characterize polymorphic forms or crystalline stability?
Methodological Answer:
- X-Ray Diffraction (XRD): Compare experimental XRD patterns (e.g., 2θ angles) with simulated data from single-crystal structures .
- Thermal Analysis: Use differential scanning calorimetry (DSC) to identify melting points (e.g., 241–246°C) and detect phase transitions .
- Dynamic Vapor Sorption (DVS): Assess hygroscopicity by measuring weight changes at 0–90% relative humidity.
Advanced: How can molecular interactions with biological targets (e.g., F-actin) be experimentally validated?
Methodological Answer:
- Co-Immunoprecipitation (Co-IP): Incubate the compound with cell lysates and pull down F-actin using specific antibodies. Detect bound sulfonamide via LC-MS/MS .
- Confocal Microscopy: Treat cells with a fluorescently labeled analog (e.g., FITC conjugate) and visualize co-localization with phalloidin-stained F-actin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
